2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperazine ring, a cyclohexyl group, and a phenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Cyclohexylamine Derivative Formation: The next step involves the reaction of cyclohexylamine with a suitable protecting group to form a protected cyclohexylamine derivative.
Coupling Reaction: The final step is the coupling of the phenoxyacetic acid intermediate with the protected cyclohexylamine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenoxy or piperazine groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the phenoxy or piperazine positions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The piperazine ring is known to interact with receptor sites, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- 2-(4-methoxyphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
Uniqueness
Compared to similar compounds, 2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide offers unique properties due to the presence of the 4-methylphenoxy group, which can influence its binding affinity and specificity towards certain receptors. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.
Properties
Molecular Formula |
C21H33N3O2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C21H33N3O2/c1-18-6-8-19(9-7-18)26-16-20(25)22-17-21(10-4-3-5-11-21)24-14-12-23(2)13-15-24/h6-9H,3-5,10-17H2,1-2H3,(H,22,25) |
InChI Key |
OQUVTPIXIGNPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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